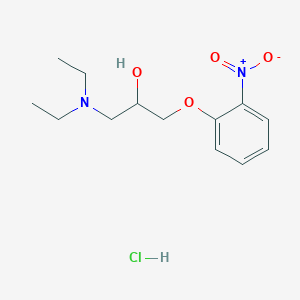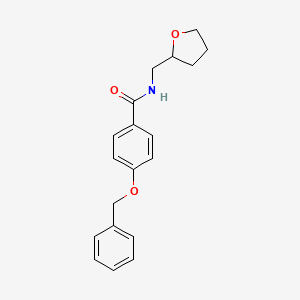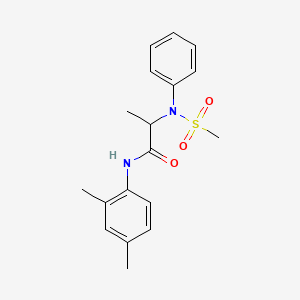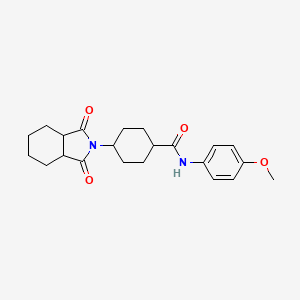
1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride
Overview
Description
1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and other cardiovascular diseases. It was first synthesized in the 1960s by James W. Black and his team at Imperial Chemical Industries (ICI) in the United Kingdom. Propranolol has since become one of the most widely prescribed medications in the world, with millions of people using it to manage their cardiovascular conditions.
Mechanism of Action
The mechanism of action of 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride involves its binding to the beta-adrenergic receptors in the heart and blood vessels, which blocks the action of adrenaline and other stress hormones. This leads to a reduction in heart rate and blood pressure, and an increase in blood flow to the heart. Propranolol also has some non-selective beta-blocker activity, which can result in side effects such as bronchospasm and hypoglycemia.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body, including the inhibition of the sympathetic nervous system, the reduction of circulating catecholamines, and the modulation of calcium and potassium channels in the heart. These effects result in a decrease in heart rate, cardiac output, and blood pressure, and an increase in coronary blood flow. Propranolol also has some antiarrhythmic effects, which can be beneficial for patients with certain types of arrhythmias.
Advantages and Limitations for Lab Experiments
Propranolol has several advantages for use in laboratory experiments, including its well-established pharmacology, its availability in both oral and injectable formulations, and its relatively low cost. However, there are also some limitations to its use, such as its potential for non-specific effects on other beta-adrenergic receptors, its potential for inducing bronchospasm in susceptible individuals, and its potential for interactions with other medications.
Future Directions
There are several potential future directions for research on 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, including:
1. Investigating its potential therapeutic applications in other areas, such as anxiety disorders, migraine headaches, and cancer.
2. Developing new formulations of 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride that can improve its pharmacokinetics and bioavailability.
3. Studying its effects on different populations, such as children, pregnant women, and the elderly.
4. Exploring its potential for use in combination with other medications, such as antiarrhythmics and antihypertensives.
5. Investigating its potential for use in the prevention of cardiovascular diseases, such as atherosclerosis and heart failure.
Conclusion
In conclusion, 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride is a widely used beta-blocker medication that has been extensively studied for its therapeutic effects on various cardiovascular diseases. Its mechanism of action involves the blocking of beta-adrenergic receptors in the heart and blood vessels, which leads to a reduction in heart rate and blood pressure, and an increase in blood flow to the heart. Propranolol has several advantages for use in laboratory experiments, but also has some limitations that need to be taken into account. There are several potential future directions for research on 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, including its potential therapeutic applications in other areas, the development of new formulations, and the investigation of its effects on different populations.
Scientific Research Applications
Propranolol has been extensively studied for its therapeutic effects on various cardiovascular diseases, including hypertension, angina, and arrhythmias. It works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure, and improves blood flow to the heart. In addition to its cardiovascular effects, 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride has also been shown to have potential therapeutic applications in other areas, such as anxiety disorders, migraine headaches, and even cancer.
properties
IUPAC Name |
1-(diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4.ClH/c1-3-14(4-2)9-11(16)10-19-13-8-6-5-7-12(13)15(17)18;/h5-8,11,16H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDCUXPTUVKUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC=C1[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![N-[2-(dimethylamino)ethyl]-N-ethyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3978806.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![4,4'-[(3-fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3978813.png)
![3-(2-methoxyphenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3978816.png)
![3-{4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3978825.png)


